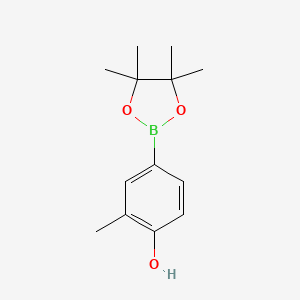









|
REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[CH3:7][C:8]1[CH:13]=[C:12]([B:14]2[O:18]C(C)(C)C(C)(C)[O:15]2)[CH:11]=[CH:10][C:9]=1[OH:23].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[OH:23][C:9]1[CH:10]=[CH:11][C:12]([B:14]([OH:18])[OH:15])=[CH:13][C:8]=1[CH3:7] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
4.22 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)O
|
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for nineteen hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
Sodium chloride was added to the filtrate, and it
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 1:1 ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)B(O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 364.4 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |